molecular formula C10H7NO3 B1311025 3-(1,3-oxazol-5-yl)benzoic Acid CAS No. 252928-82-8

3-(1,3-oxazol-5-yl)benzoic Acid

Cat. No. B1311025
CAS RN: 252928-82-8
M. Wt: 189.17 g/mol
InChI Key: GDGXRJDVOKNSCX-UHFFFAOYSA-N
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Description

3-(1,3-oxazol-5-yl)benzoic Acid is a compound with the molecular formula C10H7NO3 . It has a molecular weight of 189.17 g/mol . The compound is also known by other synonyms such as 3-(5-Oxazolyl)benzoic Acid and 3-(Oxazol-5-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 3-(1,3-oxazol-5-yl)benzoic Acid consists of a five-membered oxazole ring attached to a benzoic acid group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3 .


Physical And Chemical Properties Analysis

3-(1,3-oxazol-5-yl)benzoic Acid has a molecular weight of 189.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Corrosion Inhibition

The compound has been investigated as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (HCl) solution . The study used traditional weight-loss tests and electrochemical techniques to evaluate the corrosion inhibition performance. The results revealed that the compound exhibits an outstanding protection efficacy of 93.5% at a concentration of 0.05 mM .

Biological Activities

Oxazole derivatives, including “3-(1,3-oxazol-5-yl)benzoic Acid”, have a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Drug Discovery

The compound is used in drug discovery. It serves as an intermediate for the synthesis of new chemical entities in medicinal chemistry . The presence of hetero atoms or groupings in the compound imparts preferential specificities in their biological responses .

Drug Synthesis

“3-(1,3-oxazol-5-yl)benzoic Acid” is used in drug synthesis. It forms part of several medicinal compounds, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Biochemistry

The compound is used in various biochemistry applications. It is part of a number of biologically relevant molecules .

Growth Inhibition

The compound has been found to exhibit effective growth inhibition . This property makes it useful in the treatment of various types of cancer .

Safety and Hazards

The safety data sheet for 3-(1,3-oxazol-5-yl)benzoic Acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGXRJDVOKNSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427810
Record name 3-(1,3-oxazol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-oxazol-5-yl)benzoic Acid

CAS RN

252928-82-8
Record name 3-(5-Oxazolyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252928-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-oxazol-5-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Oxazol-5-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 3-formylbenzoic acid (500 mg) and p-toluenesulfonylmethyl isocyanide (715 mg) in methanol (20 mL) was added potassium carbonate (1.38 g) and the mixture was heated under reflux for 2 hours. After evaporation of solvent, the residue was partitioned between ethyl acetate and water. The aqueous layer was separated and acidified with 1N hydrochloric acid. The resulting precipitates were collected and washed with water, methanol and ether to give 3-(1,3-oxazol-5-yl)benzoic acid as a colorless amorphous powder (484 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

MeOH (54 mL) was added to a round bottom flask containing K2CO3 (6.74 gm, 48.70 mmol), 1-(isocyanomethylsulfonyl)-4-methylbenzene (5.00 gm, 25.60 mmol), and methyl 3-formylbenzoate (4.00 gm, 24.37 mmol). The reaction mixture was heated at 80° C. for 3 h and then stirred at rt overnight. The mixture was concentrated under reduced pressure. The remaining residue was partitioned between EtOAc and water. The aqueous solution was isolated and acidified using 1N HCl. The acidified aqueous phase was extracted with EtOAc (2×). The organic extracts were combined, washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated to give the product, 3-(oxazol-5-yl)benzoic acid, (4.00 gm, 21.15 mmol, 86% yield) as a white solid. Anal. Calcd. for C10H7NO3 m/z 189.0, found: 190.1 (M+H)+. Crude product was used without purification.
Name
Quantity
6.74 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
54 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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